

Chemical Architecture & Electronic Stability Factors

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Compound of Interest

Compound Name: *quinoxaline-5-carbonitrile*

CAS No.: 77130-32-6

Cat. No.: B1593841

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To predict stability, one must understand the molecule's electronic distribution.

- The Core: Quinoxaline (1,4-diazanaphthalene) is a pi-deficient heteroaromatic system. The nitrogen atoms pull electron density, making the ring carbons electrophilic.
- The 5-Cyano Effect: The nitrile group at position 5 further depletes electron density from the benzene ring, and by conjugation, affects the pyrazine ring.
 - Consequence 1 (Hydrolysis): The nitrile carbon is highly electrophilic, susceptible to water attack even under mild pH excursions.
 - Consequence 2 (Nucleophilic Attack): The C2 and C3 positions of the pyrazine ring become "hotspots" for nucleophilic addition (e.g., by hydroxide ions or solvent impurities), potentially leading to ring-opening or polymerization.

Property	Value / Characteristic	Implication for Stability
CAS	35856-42-9	Unique identifier for tracking batches.
Molecular Weight	155.16 g/mol	Low MW facilitates volatilization if not crystalline.
Predicted LogP	-1.3 - 1.8	Moderately lipophilic; susceptible to oxidative degradation in lipidic solvents.
pKa (Conjugate Acid)	-0.6 (Pyrazine N)	Very weak base.[1] Protonation requires strong acid, triggering hydrolysis.
H-Bond Donors/Acceptors	0 / 3	No internal stabilization; relies on crystal packing.

Degradation Pathways & Mechanisms

The stability of **quinoxaline-5-carbonitrile** is compromised primarily by three mechanisms.

Hydrolytic Degradation (The Primary Risk)

The nitrile group ($-C\equiv N$) is thermodynamically unstable relative to the amide and carboxylic acid in the presence of water.

- Acid-Catalyzed: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.
 - Pathway: $R-CN + H^+ \rightarrow [R-C\equiv NH]^+ + H_2O \rightarrow R-C(OH)=NH \rightarrow R-CONH_2$ (Amide) $\rightarrow R-COOH$ (Acid).
- Base-Catalyzed: Direct nucleophilic attack by OH^- on the nitrile carbon.
 - Note: Strong bases may also attack the C2 position of the quinoxaline ring, leading to ring fragmentation.

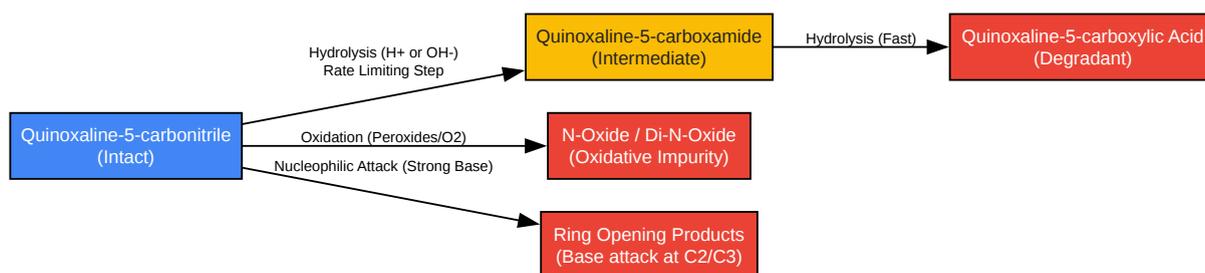
Oxidative Instability

While the benzene ring is stable, the pyrazine nitrogens are susceptible to N-oxidation by peracids or peroxides (common impurities in ethers/PEG), forming **Quinoxaline-5-carbonitrile 1,4-di-N-oxide**. This transformation alters solubility and biological activity.

Photolytic Degradation

Nitrogen heterocycles often possess $n \rightarrow \pi^*$ transitions that absorb UV light. Excitation can lead to radical formation, resulting in dimerization or dechlorination if halogenated solvents are used (radical transfer).

Visualizing the Pathways



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Figure 1: Primary degradation pathways for **Quinoxaline-5-carbonitrile**. Hydrolysis is the dominant risk factor.

Experimental Validation Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., trace metals from synthesis) can catalyze degradation. Use these self-validating protocols.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: Separate the parent peak from the amide/acid hydrolysis products.

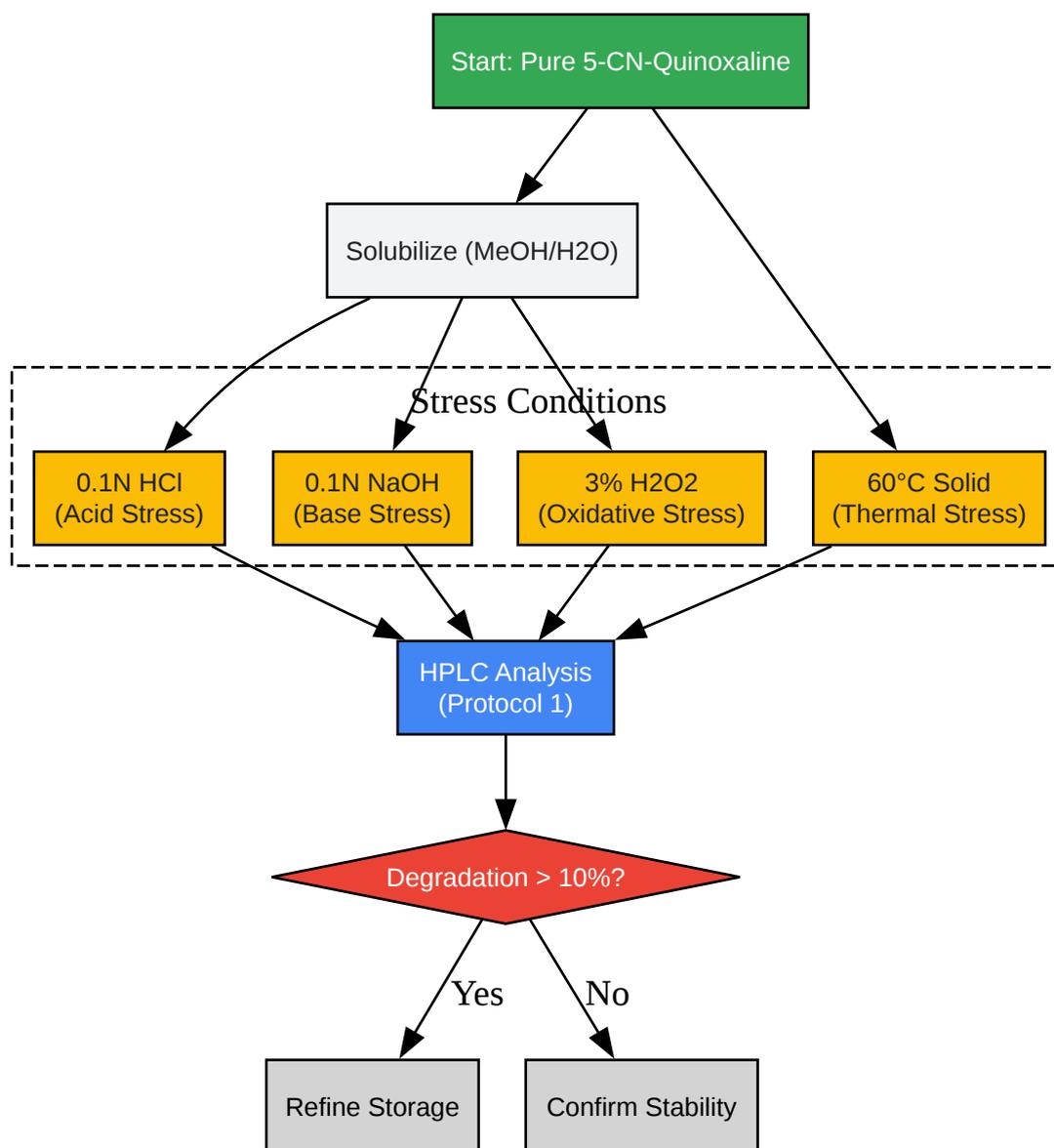
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH ~2, suppressing silanol activity).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond detection).
- Validation Criterion: Resolution (R_s) > 1.5 between **Quinoxaline-5-carbonitrile** and Quinoxaline-5-carboxylic acid (synthesize or purchase standard for confirmation).

Protocol 2: Forced Degradation (Stress Testing)

Perform this initially to define storage limits.

Stress Condition	Procedure	Expected Outcome (Pass Criteria)
Acid Hydrolysis	Dissolve in 0.1N HCl, reflux 4h.	Formation of Amide/Acid. <5% degradation at RT indicates stability.
Base Hydrolysis	Dissolve in 0.1N NaOH, stir at RT 4h.	Rapid degradation expected. If >10% degrades in 1h, classify as "Base Sensitive".
Oxidation	3% H ₂ O ₂ , RT, 24h.	Detect N-oxide formation.
Thermal	Solid state, 60°C, 7 days.	< 0.5% degradation confirms thermal stability.
Photostability	1.2 million lux hours (ICH Q1B).	Check for color change (yellowing) or dimerization.

Workflow Diagram



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Figure 2: Forced degradation workflow to determine critical stability parameters.

Handling & Storage Guidelines

Based on the chemical susceptibilities, the following storage protocols are mandatory to maintain >98% purity.

- **Moisture Control (Critical):** Due to the hydrolysis risk, store under an inert atmosphere (Argon/Nitrogen) in a desiccator. The container must be tightly sealed with a PTFE-lined cap.

- Temperature: Store at 2-8°C (Refrigerated). While thermally stable, lower temperatures kinetically inhibit slow hydrolysis from trace moisture.
- Light Protection: Store in amber vials. Although not highly photosensitive, the conjugated system warrants protection from UV to prevent radical artifacts.
- Solvent Compatibility:
 - Compatible: Dichloromethane, Ethyl Acetate, anhydrous DMSO.
 - Incompatible: Alcohols (slow solvolysis over months), Water, Aqueous Acids/Bases.

References

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